
Benzenamine, 2,2'-thiobis-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2,2’-thiobis-, dihydrochloride: is an organic compound with the molecular formula C12H14Cl2N2S. It is a derivative of benzenamine, where two benzenamine molecules are linked by a sulfur atom, and the compound is further stabilized by two hydrochloride groups. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2,2’-thiobis-, dihydrochloride typically involves the reaction of benzenamine with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2C6H5NH2+SCl2→(C6H4NH2)2S+2HCl
Industrial Production Methods: In industrial settings, the production of Benzenamine, 2,2’-thiobis-, dihydrochloride involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzenamine, 2,2’-thiobis-, dihydrochloride can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols and other reduced sulfur-containing compounds.
Substitution: It can participate in substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzenamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzenamine, 2,2’-thiobis-, dihydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, making it valuable in the development of new materials and chemicals.
Biology: In biological research, this compound is used to study the effects of sulfur-containing compounds on biological systems. It serves as a model compound for understanding the behavior of similar molecules in biological environments.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its ability to interact with various molecular targets makes it a candidate for drug development.
Industry: In industrial applications, Benzenamine, 2,2’-thiobis-, dihydrochloride is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of Benzenamine, 2,2’-thiobis-, dihydrochloride involves its interaction with molecular targets through its amino and sulfur groups. These interactions can lead to the modulation of biological pathways, affecting cellular processes. The compound can act as a ligand, binding to specific proteins and enzymes, thereby influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Benzenamine, 4,4’-thiobis-, dihydrochloride: Similar in structure but with different positional isomerism.
Benzenamine, 3,3’-thiobis-, dihydrochloride: Another positional isomer with distinct chemical properties.
Benzenamine, 2,2’-dithiobis-, dihydrochloride: Contains two sulfur atoms, leading to different reactivity.
Uniqueness: Benzenamine, 2,2’-thiobis-, dihydrochloride is unique due to its specific sulfur linkage and the presence of two hydrochloride groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
72319-21-2 |
|---|---|
Molekularformel |
C12H14Cl2N2S |
Molekulargewicht |
289.2 g/mol |
IUPAC-Name |
2-(2-aminophenyl)sulfanylaniline;dihydrochloride |
InChI |
InChI=1S/C12H12N2S.2ClH/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14;;/h1-8H,13-14H2;2*1H |
InChI-Schlüssel |
COYDNMRLZPWDFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)SC2=CC=CC=C2N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


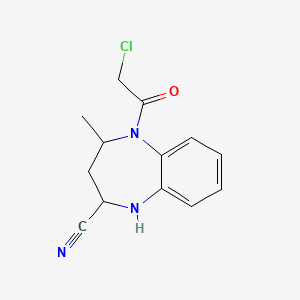
![(E)-but-2-enedioic acid;1-cyclohexyl-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]pyrido[1,2-a]pyrimidin-5-ium-2-one;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12736917.png)
![9-(2-chlorophenyl)-N-(2,3-dichlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12736924.png)
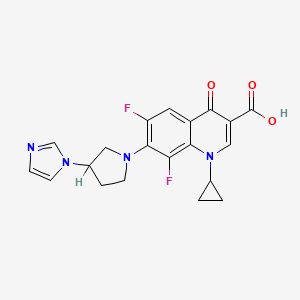

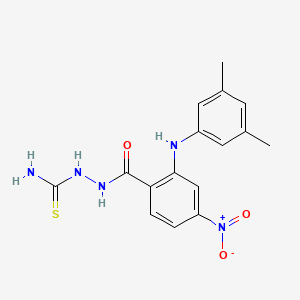
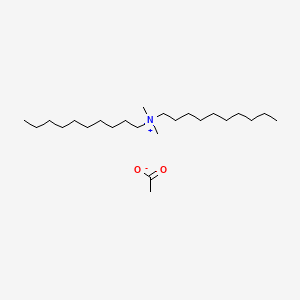
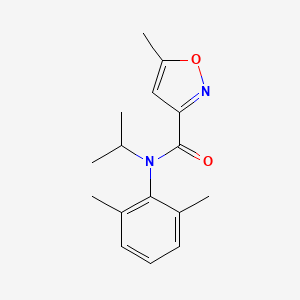

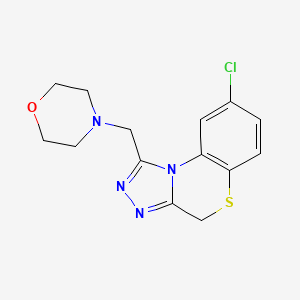
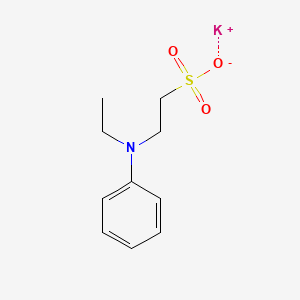
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)


